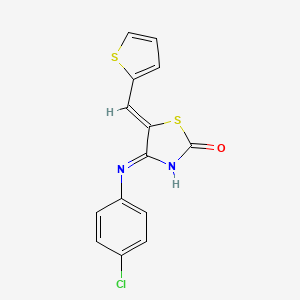

(4Z,5Z)-4-((4-chlorophenyl)imino)-5-(thiophen-2-ylmethylene)thiazolidin-2-one

Description

BenchChem offers high-quality (4Z,5Z)-4-((4-chlorophenyl)imino)-5-(thiophen-2-ylmethylene)thiazolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4Z,5Z)-4-((4-chlorophenyl)imino)-5-(thiophen-2-ylmethylene)thiazolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5Z)-4-(4-chlorophenyl)imino-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2OS2/c15-9-3-5-10(6-4-9)16-13-12(20-14(18)17-13)8-11-2-1-7-19-11/h1-8H,(H,16,17,18)/b12-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMOZVQATHJODPS-WQLSENKSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C=C2C(=NC3=CC=C(C=C3)Cl)NC(=O)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)/C=C\2/C(=NC3=CC=C(C=C3)Cl)NC(=O)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4Z,5Z)-4-((4-chlorophenyl)imino)-5-(thiophen-2-ylmethylene)thiazolidin-2-one, with the CAS number 1883524-45-5, belongs to the thiazolidinone family of heterocyclic compounds. Thiazolidinones have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and antidiabetic properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of (4Z,5Z)-4-((4-chlorophenyl)imino)-5-(thiophen-2-ylmethylene)thiazolidin-2-one is C14H9ClN2OS2. It features a thiazolidine ring that is substituted with a chlorophenyl group and a thiophene moiety, which are crucial for its biological activity. The structure can be represented as follows:

Antimicrobial Activity

Several studies have evaluated the antimicrobial potential of thiazolidinone derivatives. For instance, a series of thiazolidinone derivatives were synthesized and tested against various bacterial strains. The results indicated that compounds with similar structural motifs to (4Z,5Z)-4-((4-chlorophenyl)imino)-5-(thiophen-2-ylmethylene)thiazolidin-2-one exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 6k | E. coli | 3.91 mg/L |

| 6k | Staphylococcus aureus | Similar to oxacillin |

| 7b | TMV | ~50% inhibition |

The compound 6k has been highlighted for its strong xanthine oxidase (XO) inhibitory activity, showing an IC50 value of 3.56 μmol/L, which is significantly more potent than allopurinol .

Antiviral Activity

In addition to antibacterial properties, thiazolidinone derivatives have been explored for their antiviral activities. A study reported that certain derivatives exhibited antiviral effects against Tobacco Mosaic Virus (TMV), with some compounds achieving approximately 50% inhibition rates comparable to commercial antiviral agents .

Anti-inflammatory and Antidiabetic Properties

Thiazolidinones are also recognized for their anti-inflammatory and antidiabetic activities. Research indicates that these compounds interact with peroxisome proliferator-activated receptors (PPARs), which play a vital role in glucose metabolism and inflammation regulation . The anti-inflammatory potential was demonstrated through various in vitro assays that measured cytokine levels in response to thiazolidinone treatment.

Structure-Activity Relationship (SAR)

The biological activity of (4Z,5Z)-4-((4-chlorophenyl)imino)-5-(thiophen-2-ylmethylene)thiazolidin-2-one can be attributed to specific structural features:

- Chlorophenyl Group : Enhances lipophilicity and may improve interaction with biological targets.

- Thiazolidine Core : Essential for the compound's biological activity due to its ability to chelate metal ions and interact with biomolecules.

- Thiophene Substituent : Contributes to the overall electronic properties and may facilitate binding to target enzymes or receptors.

Case Studies

- Xanthine Oxidase Inhibition : A study focused on synthesizing novel thiazolidine derivatives found that certain compounds exhibited potent XO inhibition, suggesting potential therapeutic applications in treating hyperuricemia .

- Antiviral Screening : Another investigation synthesized sulfonamide derivatives containing thiazolidine rings and tested them against TMV, revealing promising antiviral activity comparable to existing treatments .

Scientific Research Applications

Anticancer Activity

Thiazolidinone derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to (4Z,5Z)-4-((4-chlorophenyl)imino)-5-(thiophen-2-ylmethylene)thiazolidin-2-one exhibit significant cytotoxic effects against various cancer cell lines, including:

- HepG-2 (human hepatocellular carcinoma)

- A-549 (human lung cancer)

In vitro studies have shown that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells, making them potential candidates for drug development in oncology .

Antimicrobial Activity

Thiazolidinones are also recognized for their antimicrobial properties. The presence of the thiophene moiety enhances the activity against various bacterial strains. Studies have demonstrated that derivatives of this compound can exhibit potent antibacterial effects, making them suitable for further exploration as antimicrobial agents .

Study 1: Anticancer Evaluation

In a study published in Drug Design, Development and Therapy, several thiazolidinone derivatives were synthesized and evaluated for their anticancer activity. Among them, (4Z,5Z)-4-((4-chlorophenyl)imino)-5-(thiophen-2-ylmethylene)thiazolidin-2-one showed promising results against HepG-2 and A-549 cell lines, with IC50 values indicating significant potency compared to standard chemotherapeutics like cisplatin .

Study 2: Antimicrobial Testing

Another investigation highlighted the antimicrobial efficacy of thiazolidinone derivatives against both Gram-positive and Gram-negative bacteria. The results indicated that compounds containing the thiophene ring exhibited enhanced activity due to their ability to disrupt bacterial cell membranes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.